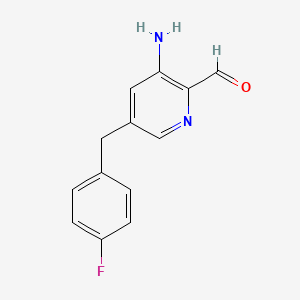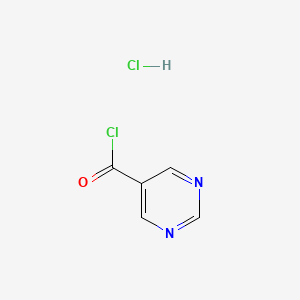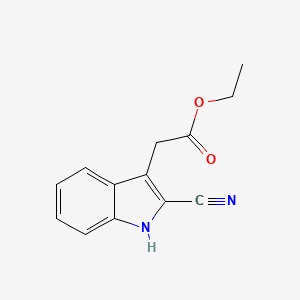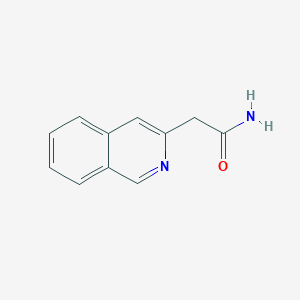
3-(Bromomethyl)-2,6-dichloro-5-fluoro-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2,6-dichloro-5-fluoro-4-methylpyridine is a heterocyclic organic compound It is characterized by the presence of a pyridine ring substituted with bromomethyl, dichloro, fluoro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,6-dichloro-5-fluoro-4-methylpyridine typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound under controlled conditions. For instance, the bromination of a pyrene solution in carbon tetrachloride using a bromine solution in carbon tetrachloride has been reported . The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and safety. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,6-dichloro-5-fluoro-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions. Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
3-(Bromomethyl)-2,6-dichloro-5-fluoro-4-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the production of materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,6-dichloro-5-fluoro-4-methylpyridine involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the dichloro and fluoro substituents can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: An organic compound with a benzene ring substituted with a bromomethyl group.
3-(Bromoacetyl)coumarins: Compounds with a bromoacetyl group attached to a coumarin ring.
Uniqueness
3-(Bromomethyl)-2,6-dichloro-5-fluoro-4-methylpyridine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both electron-withdrawing (fluoro, dichloro) and electron-donating (methyl) groups on the pyridine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C7H5BrCl2FN |
|---|---|
Molecular Weight |
272.93 g/mol |
IUPAC Name |
3-(bromomethyl)-2,6-dichloro-5-fluoro-4-methylpyridine |
InChI |
InChI=1S/C7H5BrCl2FN/c1-3-4(2-8)6(9)12-7(10)5(3)11/h2H2,1H3 |
InChI Key |
SUOIENCHBWIPIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1F)Cl)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylicacid](/img/structure/B13658280.png)


![5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13658286.png)






![2-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B13658335.png)
![3-Chlorofuro[3,2-c]pyridin-4-amine](/img/structure/B13658337.png)
